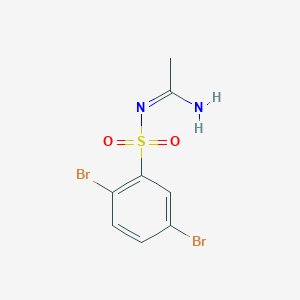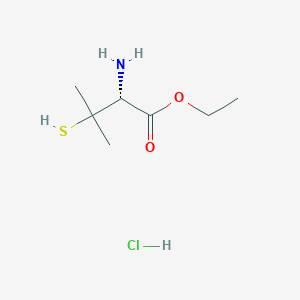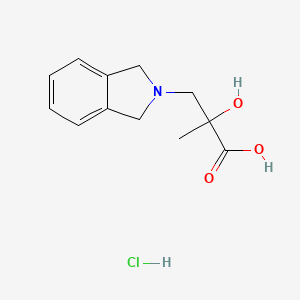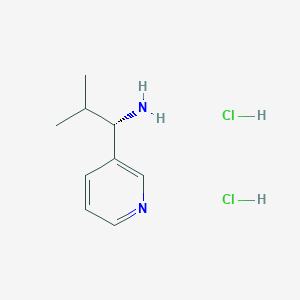![molecular formula C12H15ClN2O2 B1433348 8-(2-氯吡啶-4-基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 1253415-34-7](/img/structure/B1433348.png)
8-(2-氯吡啶-4-基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷
描述
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as CPDA, is a heterocyclic compound consisting of a pyridine ring and a spiro ring connected by a double bond. It is a member of the pyridinium class of compounds and is used in a variety of scientific research applications. CPDA is a colorless, water-soluble solid that is stable in air and has a melting point of 95-97 °C. CPDA has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry.
科学研究应用
合成和结构研究
- 合成过程: 8-(2-氯吡啶-4-基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷及其衍生物可以通过各种化学反应合成,包括曼尼希反应,该反应已被用于合成显示生长调节活性的类似化合物 (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001)。
- 晶体结构分析: 详细的结构研究,包括X射线衍射技术,已被用来分析类似化合物的固态结构,有助于理解它们的几何和立体构型 (Kılıç et al., 2009)。
材料科学中的应用
- 非线性光学性质: 1,4-二氧杂-8-氮杂螺[4.5]癸烷的某些衍生物已被确定为非线性光学器件的有前途的材料。关于单晶生长和表征的研究显示了它们在应用中作为激光二极管的频率倍增器的潜力 (Kagawa et al., 1994)。
药理学研究
- 生物评价: 一些衍生物已被评估其生物活性,例如它们作为σ1受体配体用于肿瘤成像的潜力,突显了这种化学结构在药理学研究中的多功能性 (Xie et al., 2015)。
环境应用
- 水净化: 1,4-二氧杂-8-氮杂螺[4.5]癸烷的衍生物已被用于合成用于去除水中致癌偶氮染料和芳香胺的化合物,展示了该化合物在环境应用中的实用性 (Akceylan, Bahadir, & Yılmaz, 2009)。
作用机制
Target of Action
The primary target of the compound 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a part of the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane interacts with its target RIPK1 by inhibiting its function . This inhibition can mimic elements of the physiological hypoxic response .
Biochemical Pathways
The compound 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane affects the necroptosis signaling pathway . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The inhibition of RIPK1 by the compound can lead to changes in these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane’s action involve the inhibition of the necroptosis signaling pathway . This can lead to a decrease in programmed cell death, potentially affecting the progression of various diseases .
生化分析
Biochemical Properties
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of LATS1/2 enzymes, which are crucial in regulating cell proliferation and apoptosis . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function. Additionally, 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to interact with certain proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Moreover, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of LATS1/2 enzymes, inhibiting their activity and leading to downstream effects on cell proliferation and apoptosis . Additionally, it can activate or inhibit other enzymes and proteins involved in various biochemical pathways, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound has been found to modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including alterations in cell proliferation and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, highlighting its role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function . Studies have shown that the compound is efficiently transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these subcellular structures allows it to interact with specific biomolecules and exert its effects on cellular processes.
属性
IUPAC Name |
8-(2-chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-9-10(1-4-14-11)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHBVQUYKWZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)
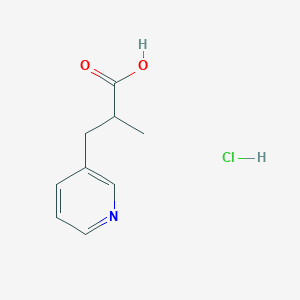
![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)
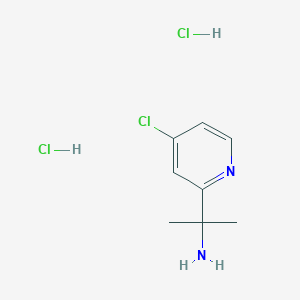
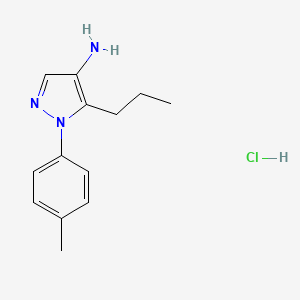
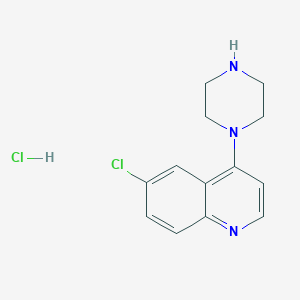
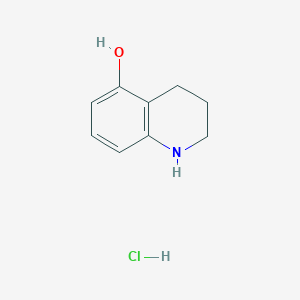
![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)
